molecular formula C16H22N4O3 B2512720 Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate CAS No. 2034317-63-8

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate

Cat. No.: B2512720
CAS No.: 2034317-63-8
M. Wt: 318.377
InChI Key: JAWRPUMALRHQIC-HAQNSBGRSA-N
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Description

Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate is a synthetic organic compound. It features a tert-butyl carbamate group attached to a cyclohexyl ring, which is further substituted with a cyanopyrazinyl group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate typically involves multiple steps:

    Formation of the cyclohexyl intermediate: Starting from a suitable cyclohexane derivative, the desired stereochemistry is achieved through selective reactions.

    Introduction of the cyanopyrazinyl group: This step involves the reaction of the cyclohexyl intermediate with a cyanopyrazine derivative under controlled conditions.

    Attachment of the tert-butyl carbamate group: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base to form the carbamate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclohexyl ring or the pyrazine moiety.

    Reduction: Reduction reactions could target the nitrile group in the cyanopyrazinyl moiety.

    Substitution: Various substitution reactions can occur, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts.

    Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could convert the nitrile group to an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: In studies of enzyme interactions or as a ligand in binding studies.

    Medicine: Potentially as a precursor to pharmacologically active compounds.

    Industry: In the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar compounds might include other carbamate derivatives or cyanopyrazine-containing molecules. Compared to these, Tert-butyl ((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)carbamate might offer unique properties such as enhanced stability, specific binding affinities, or distinct reactivity profiles.

List of Similar Compounds

  • Tert-butyl ((1r,4r)-4-((3-cyanopyridin-2-yl)oxy)cyclohexyl)carbamate
  • Tert-butyl ((1r,4r)-4-((3-cyanopyrimidin-2-yl)oxy)cyclohexyl)carbamate
  • Tert-butyl ((1r,4r)-4-((3-cyanopyrazol-2-yl)oxy)cyclohexyl)carbamate

Properties

IUPAC Name

tert-butyl N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-16(2,3)23-15(21)20-11-4-6-12(7-5-11)22-14-13(10-17)18-8-9-19-14/h8-9,11-12H,4-7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWRPUMALRHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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